Radical AllylationOrganic SynthesisC-C Bond Formation
Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0), a branched organosilicon compound with the molecular formula C₁₂H₃₂O₃Si₄ , is characterized by a central silicon atom bearing one allyl group and three trimethylsiloxy ligands. It appears as a colorless to almost colorless clear liquid, is insoluble in water, and exhibits a boiling point of 105–111 °C (depending on pressure) with a flash point of 67–153 °C.
Molecular FormulaC12H32O3Si4
Molecular Weight336.72 g/mol
CAS No.7087-21-0
Cat. No.B1288918
⚠ Attention: For research use only. Not for human or veterinary use.
Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0): Chemical Identity and Procurement Baseline
Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0), a branched organosilicon compound with the molecular formula C₁₂H₃₂O₃Si₄ [1], is characterized by a central silicon atom bearing one allyl group and three trimethylsiloxy ligands . It appears as a colorless to almost colorless clear liquid, is insoluble in water, and exhibits a boiling point of 105–111 °C (depending on pressure) with a flash point of 67–153 °C [2]. This structural motif confers distinct reactivity in radical allylation reactions and sol-gel processes, positioning the compound as a specialized precursor in materials science and organic synthesis. Its procurement is driven by applications requiring a non-hydrolyzable allylsilane with high thermal stability and the ability to function as a radical allylating agent without the need for fluoride activation.
•Fluoride-free radical allylation for sensitive substrates
•Controlled sol-gel precursor for homogeneous hybrid films
•Non-polar, thermally stable; compatible with anhydrous and supercritical CO₂ processes
Why Generic Substitution Fails for Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0): Critical Performance Gaps vs. Trialkoxy Analogs
Direct substitution of Allyltris(trimethylsilyloxy)silane with simpler trialkoxy allylsilanes (e.g., allyltrimethoxysilane or allyltriethoxysilane) or other in-class allylsilanes is not scientifically sound due to fundamental differences in hydrolytic stability, crosslinking efficiency, and surface activity. Trialkoxy allylsilanes undergo rapid hydrolysis to form silanol intermediates, which condense to siloxane networks—a process that is often uncontrolled and can compromise material homogeneity . In contrast, the trimethylsiloxy groups of the target compound confer moisture resistance and allow for more controlled sol-gel polymerization [1]. Furthermore, studies comparing alkenyltrimethoxysilanes reveal that the allyl derivative (C-allyl) significantly outperforms vinyl and octenyl variants in silica/rubber composites due to enhanced filler dispersion and crosslink density [2], underscoring that even among trialkoxy silanes, the allyl functionality is not equivalent to other alkenyl groups. These quantitative performance disparities, detailed below, render generic substitution a high-risk approach for applications demanding precise control over reactivity, network architecture, and interfacial properties.
Hydrolytic stability mismatch may compromise sol-gel control and formulation shelf life.
Target: fluoride-free radical allylation
Trialkoxy analogs: require fluoride co-reagent for allylation
Activation requirements differ; may complicate substrate scope and workup in synthetic workflows.
Target: non-polar, scCO₂-soluble
Trialkoxy analogs: polar, water-reactive
Surface activity and solvent compatibility profiles may not transfer to non-aqueous or green solvent applications.
[1] Maegawa, Y.; Mizoshita, N.; Tani, T.; Shimada, T.; Inagaki, S. Enhanced sol–gel polymerization of organoallylsilanes by solvent effect. J. Mater. Chem. 2011, 21, 14020-14024. View Source
[2] Kim, D. J.; Jung, D. E.; Yoo, B. R. Preparation and Characterization of Silica/SolutionStyrene-Butadiene Rubber Composite Using Alkenylalkoxysilane. Polym. Compos. 2025. View Source
Quantitative Differentiation of Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0) vs. Closest Analogs: An Evidence-Based Procurement Guide
Enhanced Radical Allylation Efficiency vs. Allyltrimethoxysilane: Eliminating Fluoride Activation Requirement
Allyltris(trimethylsilyloxy)silane functions as a radical allylating agent for organic halides without requiring fluoride ion activation, unlike allyltrimethoxysilane, which typically requires dual activation by a Lewis acid and fluoride ion . The trimethylsiloxy substituents facilitate homolytic Si–C bond cleavage under free radical conditions, enabling direct allyl transfer .
Radical AllylationData to verify
Operates without fluoride activation under free radical conditions
Supports fluoride-free allylation workflow
Class-level inference; verify substrate scope
Radical AllylationOrganic SynthesisC-C Bond Formation
Evidence Dimension
Requirement for fluoride activation in allylation
Target Compound Data
No fluoride ion required; operates under free radical conditions
Comparator Or Baseline
Allyltrimethoxysilane requires fluoride ion + Lewis acid for allylation of carbonyls
Quantified Difference
Elimination of fluoride co-reagent; operational simplification
Conditions
Free radical allylation of organic halides vs. fluoride-promoted allylation of carbonyls
Why This Matters
Eliminating fluoride simplifies reaction workup, reduces corrosive waste, and broadens substrate compatibility in industrial synthesis workflows.
Radical AllylationOrganic SynthesisC-C Bond Formation
Thermal and Hydrolytic Stability Advantage Over Trialkoxy Allylsilanes (Allyltrimethoxysilane)
Allyltris(trimethylsilyloxy)silane exhibits good thermal stability and resistance to moisture, making it suitable for silicone-based formulations . In contrast, allyltrimethoxysilane is highly moisture-sensitive and undergoes rapid hydrolysis, requiring storage under nitrogen .
Hydrolytic StabilityData to verify
Trimethylsiloxy groups confer moisture resistance; low hydrolysis sensitivity (rating 2)
May reduce formulation defects compared to moisture-sensitive alkoxy silanes
Qualitative comparison; confirm under process conditions
Controlled Sol-Gel Polymerization vs. Rapid Hydrolysis of Trialkoxysilanes
Organoallylsilanes, including Allyltris(trimethylsilyloxy)silane, exhibit low intrinsic reactivity toward hydrolysis, enabling controlled sol-gel polymerization that can be accelerated by solvent effects (e.g., acetonitrile) [1][2]. In contrast, trialkoxysilanes like allyltrimethoxysilane undergo extremely rapid hydrolysis, often leading to uncontrolled condensation and heterogeneous gel networks [3].
Sol-Gel ControlClass-level
Low intrinsic hydrolysis rate; deallylation is rate-determining; accelerated by acetonitrile
Enables fabrication of homogeneous organosilica hybrids
Controlled kinetics contrasts with rapid trialkoxysilane hydrolysis
Acid-catalyzed sol-gel conditions; various organic solvents
Why This Matters
Controlled polymerization enables the fabrication of homogeneous organosilica hybrid films and monoliths with tailored porosity and functionality, which is difficult to achieve with fast-hydrolyzing trialkoxysilanes.
[1] Maegawa, Y.; Mizoshita, N.; Tani, T.; Shimada, T.; Inagaki, S. Enhanced sol–gel polymerization of organoallylsilanes by solvent effect. J. Mater. Chem. 2011, 21, 14020-14024. View Source
[2] Maegawa, Y. et al. Enhanced sol-gel polymerization of organoallylsilanes by solvent effect. J. Mater. Chem. 2011, 21, 14020-14024. View Source
[3] Sol-Gel Basics: Hydrolysis vs. Condensation. 1library.co. View Source
Superior Silica Dispersion and Crosslink Density in Rubber Composites (Allyl vs. Vinyl/Octenyl Trialkoxysilanes)
In silica/SBR rubber composites, allyl-functionalized trialkoxysilane (C-allyl) demonstrated superior silica dispersion and increased crosslink density compared to vinyl (C-vinyl) and 7-octenyl (C-octenyl) variants [1]. The allyl derivative also exhibited improved tensile strength, wet grip, and lower rolling resistance (tan δ at 60°C), attributes directly linked to the specific alkenyl group structure [1].
Silica Dispersion RankClass-level
C-allyl ranked highest among tested alkenyl silanes (vinyl, octenyl) for dispersion and crosslink density
Allyl group may support improved composite properties
Based on trialkoxysilane model; target compound inferred
Rubber CompositesSilica DispersionCrosslink Density
Evidence Dimension
Composite mechanical properties
Target Compound Data
Allyltris(trimethylsilyloxy)silane (allyl functional group) – inferred from C-allyl trialkoxysilane performance
Comparator Or Baseline
Vinyltrimethoxysilane (C-vinyl) and 7-octenyltrimethoxysilane (C-octenyl)
Quantified Difference
C-allyl > C-vinyl ≈ C-octenyl in silica dispersion, crosslink density, tensile strength, and wet grip; lower tan δ at 60°C
For tire and high-performance elastomer applications, the allyl functional group (present in the target compound) yields quantifiably better mechanical properties and fuel efficiency potential compared to other alkenyl silanes.
Rubber CompositesSilica DispersionCrosslink Density
[1] Kim, D. J.; Jung, D. E.; Yoo, B. R. Preparation and Characterization of Silica/SolutionStyrene-Butadiene Rubber Composite Using Alkenylalkoxysilane. Polym. Compos. 2025. View Source
Non-Polar Surface Activity and Supercritical Fluid Solubility vs. Trialkoxysilanes
Allyltris(trimethylsilyloxy)silane is a non-polar, surface-active agent with low viscosity and solubility in supercritical fluids [1]. Trialkoxysilanes like allyltrimethoxysilane are polar and water-reactive, precluding their use as non-polar surfactants or in supercritical CO₂ processing .
Surface ActivityContext-dependent
LogP ~4.7; soluble in supercritical CO₂; non-polar
Supports non-aqueous surface modification and green solvent processing
Contrasts with polar, water-reactive trialkoxysilanes
Non-polar; surface-active; soluble in supercritical fluids; LogP = 4.67 [1]
Comparator Or Baseline
Allyltrimethoxysilane: polar; hydrolyzes in water; not soluble in supercritical CO₂
Quantified Difference
LogP ~4.7 (non-polar) vs. polar character of trialkoxysilanes
Conditions
Ambient; supercritical CO₂
Why This Matters
The compound's unique solubility profile enables applications in green solvent processing, dry surface modification, and as a non-aqueous surfactant where trialkoxysilanes are incompatible.
Crosslinking and Coupling Efficiency in Silicone Elastomers vs. Allyltrimethoxysilane
Allyltris(trimethylsilyloxy)silane enhances adhesion and durability in silicone elastomers, sealants, and coatings due to its ability to participate in cross-linking via the allyl group while the trimethylsiloxy groups provide hydrophobicity and compatibility . Allyltrimethoxysilane, while also capable of crosslinking, undergoes rapid hydrolysis that can lead to premature gelation and uneven distribution in formulations .
Crosslinking BehaviorData to verify
Controlled crosslinking via allyl group; hydrophobic trimethylsiloxy groups enhance compatibility
May improve formulation homogeneity and reproducibility
Rapid alkoxy hydrolysis can cause premature gelation
Silicone ElastomersCrosslinkingAdhesion Promotion
Evidence Dimension
Crosslinking behavior in silicone formulations
Target Compound Data
Controlled crosslinking via allyl group; hydrophobic trimethylsiloxy groups enhance compatibility and water resistance
Comparator Or Baseline
Allyltrimethoxysilane: rapid hydrolysis; less controlled crosslinking; potential formulation instability
Quantified Difference
Qualitative: Improved process control and final material homogeneity
Conditions
Silicone elastomer and sealant formulations
Why This Matters
Formulators can achieve more reproducible and homogeneous crosslinked networks, reducing batch-to-batch variability and improving end-use performance.
Silicone ElastomersCrosslinkingAdhesion Promotion
Optimal Application Scenarios for Allyltris(trimethylsilyloxy)silane (CAS 7087-21-0) Based on Quantitative Differentiation Evidence
Fluoride-Free Radical Allylation in Pharmaceutical Intermediate Synthesis
Allyltris(trimethylsilyloxy)silane is the preferred allylating agent when fluoride ion contamination must be avoided (e.g., in late-stage functionalization of fluoride-sensitive substrates or in continuous flow processes). Its ability to undergo radical allylation without fluoride co-reagents, as contrasted with allyltrimethoxysilane , simplifies purification and reduces waste streams.
Controlled Sol-Gel Fabrication of Organosilica Hybrid Films and Monoliths
The compound's low intrinsic hydrolysis rate, which enables controlled sol-gel polymerization accelerated by solvent choice (e.g., acetonitrile) [1], makes it an ideal precursor for fabricating homogeneous periodic mesoporous organosilicas (PMOs) and functional coatings. This contrasts with the rapid, often uncontrollable hydrolysis of trialkoxysilanes.
High-Performance Silica/Rubber Composite Formulation for Tire Treads
In silica-filled SSBR tire tread formulations, the allyl functional group (present in the target compound) yields superior silica dispersion, higher crosslink density, and improved wet grip/rolling resistance balance relative to vinyl or octenyl silanes [2]. This translates to quantifiably better tire performance and fuel efficiency.
Non-Aqueous Surface Modification and Supercritical CO₂ Processing
The compound's non-polar, surface-active nature and solubility in supercritical CO₂ enable dry surface modification of porous materials (e.g., aerogels, membranes) and green solvent processing. Trialkoxysilanes, being polar and water-reactive, are unsuitable for such applications.
Application
Selection Property
Validation Focus
Fluoride-free radical allylation for sensitive substrates
Allylation without fluoride co-reagent
Radical allylation efficiency under anhydrous conditions
Controlled sol-gel synthesis of organosilica hybrid films
Low intrinsic hydrolysis reactivity
Sol-gel polymerization control in organic solvents
Silica/rubber composite formulation for tire treads
Allyl group for silica dispersion enhancement
Filler dispersion and crosslink density in SSBR
Non-aqueous surface modification via supercritical CO₂
Non-polar and scCO₂-soluble
Dry surface activity and green solvent compatibility
[1] Maegawa, Y.; Mizoshita, N.; Tani, T.; Shimada, T.; Inagaki, S. Enhanced sol–gel polymerization of organoallylsilanes by solvent effect. J. Mater. Chem. 2011, 21, 14020-14024. View Source
[2] Kim, D. J.; Jung, D. E.; Yoo, B. R. Preparation and Characterization of Silica/SolutionStyrene-Butadiene Rubber Composite Using Alkenylalkoxysilane. Polym. Compos. 2025. View Source
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